molecular formula C24H34O2 B1656007 2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol CAS No. 4773-40-4

2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol

Cat. No. B1656007
CAS RN: 4773-40-4
M. Wt: 354.5 g/mol
InChI Key: ZNXDRZUWXVDRPT-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol is a useful research compound. Its molecular formula is C24H34O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4773-40-4

Product Name

2-Tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol

InChI

InChI=1S/C24H34O2/c1-14-10-17(21(25)19(12-14)23(4,5)6)16(3)18-11-15(2)13-20(22(18)26)24(7,8)9/h10-13,16,25-26H,1-9H3

InChI Key

ZNXDRZUWXVDRPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into the reactor described in the foregoing Example 1 there are charged 220 g (1.0 g-mol) of 2,6-ditert.butyl-4-methylphenol, 2.2 g of sulfuric acid and 44 g (1 g-mol) of acetaldehyde are fed into the reactor for one hour at the temperature of 125° C. On completion of the reaction, the reaction mass is treated following the procedure described in the foregoing Example 1 to give 124.6 g of 1,1,-bis-(5-methyl-3-tert.butyl-2-hydroxyphenyl)ethane which constitutes 96.4% of theory, as calculated for the reacted 2,6-ditert.butyl-4-methylphenol (conversion of the latter is 73%).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

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